N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC16304314
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27FN4O3 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31) |
| Standard InChI Key | XPVSHUHYUDHNKO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key components:
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Piperidine-Benzyl Scaffold: A piperidine ring substituted at the 1-position with a benzyl group, a common motif in CNS-active compounds due to its ability to cross the blood-brain barrier.
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Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for its electron-deficient properties and role in hydrogen bonding .
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2-Fluoro-4-Methoxyphenyl Substituent: An aromatic ring with fluorine and methoxy groups at the 2- and 4-positions, respectively, which influence electronic distribution and metabolic stability .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₇FN₄O₃ |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
| Canonical SMILES | COC1=CC(=C(C=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
The fluorine atom enhances lipophilicity and bioavailability, while the methoxy group contributes to steric bulk and potential π-π stacking interactions . The acetamide linker facilitates hydrogen bonding with biological targets, a critical feature for receptor affinity.
Synthesis and Structural Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
Step 1: Formation of the Pyridazinone Core
Hydrazine reacts with a β-keto ester derivative to form the pyridazinone ring. For this compound, 3-(2-fluoro-4-methoxyphenyl)pyridazin-6(1H)-one is generated via cyclocondensation, followed by oxidation .
Biological Activity and Mechanism
CNS Modulation
The piperidine-benzyl scaffold is associated with interactions involving dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorders . In vitro assays demonstrate moderate affinity for the 5-HT₂A receptor (Kᵢ = 120 nM), a target implicated in schizophrenia and depression.
Enzymatic Inhibition
Preliminary studies indicate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 450 nM, a property relevant to neurodegenerative diseases like Parkinson’s . The fluorine atom’s electronegativity may enhance binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor .
Computational and Docking Studies
Molecular docking simulations using the Autodock Vina platform predict binding poses within the 5-HT₂A receptor’s orthosteric site. Key interactions include:
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Hydrogen bonding between the acetamide carbonyl and Ser159.
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity consistent with its stable pharmacokinetic profile .
Research Applications
Drug Discovery
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Lead Optimization: The compound serves as a template for modifying substituents to enhance 5-HT₂A selectivity.
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Probe Development: Radiolabeled versions (e.g., ¹⁸F derivatives) could enable PET imaging of serotonin receptors .
Chemical Biology
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Target Identification: Affinity chromatography using immobilized analogs may isolate novel CNS targets.
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